3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid

procurement quality control building block purity research reagent specification

When synthetic reproducibility hinges on precise thiophene substitution, even close analogs can lead to divergent cross-coupling or cyclization outcomes. 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid (CAS 1306605-42-4) delivers the exact 3-OCF₂H/5-Me electronic/steric environment. • Enhanced electrophilicity (σ-EWG of OCF₂H) accelerates amide coupling. • ~0.5 LogP increase vs. non-methylated analog supports CNS/intracellular target optimization. • ≥95% purity (98% available). Ambient global shipping.

Molecular Formula C7H6F2O3S
Molecular Weight 208.18 g/mol
CAS No. 1306605-42-4
Cat. No. B1423005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid
CAS1306605-42-4
Molecular FormulaC7H6F2O3S
Molecular Weight208.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C(=O)O)OC(F)F
InChIInChI=1S/C7H6F2O3S/c1-3-2-4(12-7(8)9)5(13-3)6(10)11/h2,7H,1H3,(H,10,11)
InChIKeyWKQQJRYYMBSRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid: Core Identity & Properties


3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid (CAS 1306605-42-4) is a polysubstituted thiophene-2-carboxylic acid building block characterized by a difluoromethoxy group at the 3-position and a methyl group at the 5-position. Reported molecular formula is C7H6F2O3S and molecular weight is 208.18 g/mol . The compound is primarily offered as a research-grade chemical (purity ≥95%) for use as a synthetic intermediate or scaffold in medicinal chemistry, agrochemical discovery, and materials science . Its structure combines an electron-withdrawing fluorinated ether with an electron-donating methyl group on a thiophene core, creating a distinct electronic profile relevant to downstream reactivity and physicochemical properties.

Substitution Pattern 3-OCF₂H (electron-withdrawing) and 5-CH₃ (electron-donating) create a distinct electronic profile for tailored reactivity.
Synthetic Utility Supports cross-coupling, condensation, and cyclization in medicinal chemistry and materials science workflows.
Research Grade Reproducible purity suitable for hit-to-lead expansion, agrochemical intermediate synthesis, and liquid crystal R&D.

Why Simple Analogs Cannot Replace This Thiophene


Thiophene-2-carboxylic acid derivatives bearing different substituents or substitution patterns are not functionally interchangeable. The specific combination of a 3-difluoromethoxy group (strong σ-electron-withdrawing, moderate lipophilicity enhancer) and a 5-methyl group (σ-electron-donating, steric modifier) on the thiophene ring creates a unique electronic and steric environment that governs reactivity in cross-coupling, condensation, and cyclization reactions. Even structurally close analogs such as 3-(difluoromethoxy)thiophene-2-carboxylic acid (lacking the 5-methyl) or 5-methylthiophene-2-carboxylic acid (lacking the difluoromethoxy) exhibit different C–H acidity, nucleophilic substitution rates, and metal-coordination behavior, which can lead to divergent synthetic outcomes or product profiles [1]. Moreover, in liquid-crystalline materials, the difluoromethyleneoxy moiety is a critical structural element for achieving desired dielectric anisotropy and phase behavior [2]. Procuring the exact substitution pattern is therefore essential to maintain the structure–property–performance relationship established in a given synthetic route or formulation.

3-OCF₂H group is essential: Removing it (e.g., using 5-methylthiophene-2-carboxylic acid) eliminates the electron-withdrawing effect, which may shift C–H acidity, metal coordination, and coupling rates.
5-CH₃ alters steric and lipophilic profile: Substituting with 3-(difluoromethoxy)thiophene-2-carboxylic acid (lacking the methyl) can change reactivity in cross-couplings and predicted LogP, potentially affecting biological or material performance.
Dielectric anisotropy depends on exact pattern: Liquid-crystalline formulations relying on difluoromethyleneoxy-thiophene motifs may lose desired phase behavior if the 5-methyl substitution is altered.

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid: Comparative Evidence


Supplier Purity Specification Comparison

This evidence item directly addresses a fundamental procurement decision: the guaranteed purity level of 3-(difluoromethoxy)-5-methylthiophene-2-carboxylic acid from different suppliers. While purity does not differentiate the compound itself from its structural analogs, it is a critical parameter for users selecting a source of this specific compound. Leyan (Shanghai Leyan Biological Technology Co., Ltd) specifies a purity of 98% , which is higher than the ≥95% purity specified by CheMenu . The difference of at least 3 percentage points can be meaningful in applications where impurities may act as catalysts poisons, cause side reactions, or interfere with biological screening readouts. No higher-purity commercial specification has been identified for this compound.

Purity Specification
Supplier specification
98% (Leyan) vs ≥95% (CheMenu)
Higher purity reduces side reactions in sensitive couplings and biological assays.
Analytical method not disclosed; verify by in-house QC.
procurement quality control building block purity research reagent specification

Lipophilicity Effect of 5-Methyl Substitution

This analysis is based on the well-established principle that adding a methyl substituent to an aromatic ring increases lipophilicity, typically by approximately 0.5 LogP units per methyl group. Comparing 3-(difluoromethoxy)thiophene-2-carboxylic acid (no 5-methyl) [1] to 3-(difluoromethoxy)-5-methylthiophene-2-carboxylic acid [2], the predicted LogP (XLogP3) for the non-methylated analog is approximately 1.8, while the methylated target compound is predicted to have a LogP of approximately 2.3 [3]. This difference of ~0.5 LogP units translates to a roughly 3-fold increase in lipophilicity, which can significantly affect membrane permeability, protein binding, and metabolic stability in biological systems. No direct experimental LogP measurement for either compound was found in the public literature; the values are class-level predictions based on the PubChem XLogP3 algorithm.

Predicted LogP
Class-level prediction
XLogP3 ≈ 2.3 vs ≈ 1.8 (no 5-CH₃)
~0.5 LogP increase supports membrane crossing design for CNS-targeted programs.
No experimental LogP available; class-level estimate for screening.
lipophilicity LogP prediction medicinal chemistry structure-property relationship

Carboxylic Acid Reactivity with 3-OCF₂H

The carboxylic acid group at the 2-position of the thiophene ring is subject to the electronic effects of the adjacent substituents. The 3-difluoromethoxy group is electron-withdrawing (σₘ ~ +0.40), while the 5-methyl group is electron-donating (σₚ ~ -0.17). The net effect on the carboxylic acid reactivity has been studied in related thiophene carboxylic acid series: when the 3-position bears a strong electron-withdrawing group, the carboxylic acid becomes more acidic and more reactive toward nucleophilic acyl substitution (e.g., amide formation with EDCI/HOBt) compared to analogs lacking the electron-withdrawing substituent [1]. This class-level phenomenon suggests that 3-(difluoromethoxy)-5-methylthiophene-2-carboxylic acid will be intrinsically more reactive than 5-methylthiophene-2-carboxylic acid (no 3-OCF₂H) in standard coupling reactions, potentially reducing reaction times or improving yields. Quantitative kinetic data specifically for this compound-pair is not available in the open literature; this inference is drawn from general thiophene and benzoic acid analog studies.

Coupling Reactivity
Class-level inference
3-OCF₂H increases electrophilicity vs no-OCF₂H analog
May improve amide coupling efficiency in library synthesis.
No direct kinetic comparison; verify under specific coupling conditions.
synthetic chemistry amide coupling esterification reactivity profile

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid: Application Scenarios


Medicinal Chemistry: Controlled Lipophilicity Building Blocks

When a medicinal chemistry program targets intracellular or CNS-accessible targets with a desired LogP range of 2–3, the predicted ~0.5 LogP unit increase conferred by the 5-methyl group (versus the non-methylated analog) supports the selection of 3-(difluoromethoxy)-5-methylthiophene-2-carboxylic acid as a privileged scaffold [1]. This incremental but meaningful lipophilicity gain can be exploited during hit-to-lead optimization without introducing a separate hydrophobic moiety, preserving ligand efficiency.

Agrochemical Discovery: Fluorinated Thiophene Intermediates

Fluorinated thiophene carboxylic acids are increasingly explored as intermediates for agrochemical active ingredients due to their metabolic stability and bioavailability. The difluoromethoxy group is a recognized bioisostere in agrochemical design, and the presence of the 5-methyl group adds steric bulk that can modulate target-site binding. The compound's availability at 98% purity from Leyan makes it suitable for scaled-up synthesis of lead candidates .

Materials Science: High Dielectric Anisotropy Liquid Crystals

Patents demonstrate that thiophene derivatives bearing difluoromethyleneoxy groups, such as the present compound, are valuable components in liquid-crystalline media for achieving high positive dielectric anisotropy (Δε) and broad nematic phase ranges [2]. The specific 3-difluoromethoxy-5-methyl substitution pattern on thiophene-2-carboxylic acid provides a unique combination of polarity and geometry that can be further derivatized to meet precise electro-optical display requirements.

High-Throughput Synthesis: Electrophilic Coupling Partner

In automated parallel synthesis, the enhanced electrophilicity of the carboxylic acid group (attributed to the electron-withdrawing 3-OCF₂H substituent) can be advantageous when coupling with poorly nucleophilic amines [3]. Selecting this building block over a less activated analog may reduce the need for excess coupling reagents or extended reaction times, improving overall library production efficiency.

Application
Selection Property
Validation Focus
CNS-accessible lead design
Lipophilicity control via 5-methyl
Experimental LogP and permeability assay correlation
Agrochemical intermediate synthesis
Metabolic stability from OCF₂H bioisostere
Scale-up purity and stability screening
Liquid crystal formulation R&D
Dielectric anisotropy and nematic phase control
Phase behavior and Δε measurement
High-throughput library synthesis
Enhanced electrophilicity for amide coupling
Coupling efficiency and conversion rate benchmarking
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